Cucurbitine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218286 | |

| Record name | Cucurbitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6807-92-7 | |

| Record name | Cucurbitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cucurbitin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AL4JJ8J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cucurbitine: Chemical Structure, Properties, and Anthelmintic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitine, a non-proteinogenic amino acid found in the seeds of Cucurbita species, has garnered scientific interest for its notable anthelmintic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a discussion of its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

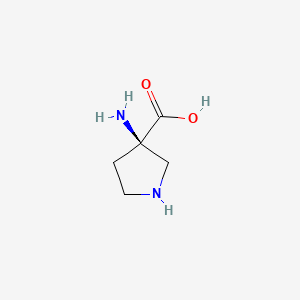

Chemical Structure and Identification

This compound is chemically identified as (3R)-3-aminopyrrolidine-3-carboxylic acid. It is a cyclic α-amino acid, a structural analog of proline.

Caption: Chemical structure of this compound ((3R)-3-aminopyrrolidine-3-carboxylic acid).

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R)-3-aminopyrrolidine-3-carboxylic acid[1][2] |

| Molecular Formula | C₅H₁₀N₂O₂[1][2] |

| SMILES | C1CNC[C@]1(C(=O)O)N[1] |

| CAS Number | 6807-92-7[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its extraction, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 130.15 g/mol | [1][2] |

| Melting Point | 240 °C (decomposes) | |

| Solubility | Soluble in water.[3] | |

| pKa (Strongest Acidic) | 1.69 | [3] |

| pKa (Strongest Basic) | 10.68 | [3] |

| LogP | -3.2 | [3] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Polar Surface Area | 75.35 Ų | [3] |

Biological and Pharmacological Properties

Anthelmintic Activity

The most significant biological activity of this compound is its anthelmintic property. It has been traditionally used in the form of pumpkin seeds to expel intestinal parasites such as tapeworms and roundworms.[3] The primary mechanism of action is believed to be the paralysis of the parasites, which facilitates their removal from the host's digestive system.[3]

Proposed Mechanism of Action: GABA Receptor Modulation

While the precise molecular mechanism is still under investigation, it is hypothesized that this compound acts as a γ-aminobutyric acid (GABA) receptor agonist in nematodes. GABA is a major inhibitory neurotransmitter in the nematode nervous system, controlling locomotion. By binding to and activating GABA receptors on the neuromuscular junctions of the parasite, this compound likely induces a state of flaccid paralysis. This prevents the worm from maintaining its position within the host's gut, leading to its expulsion.

Caption: Proposed mechanism of this compound's anthelmintic action via GABA receptor agonism.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from Cucurbita seeds.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from pumpkin seeds, primarily employing ion-exchange chromatography.

Caption: Experimental workflow for the extraction and isolation of this compound.

Methodology:

-

Seed Preparation: De-hull pumpkin seeds and grind them into a fine powder.

-

Defatting: Extract the powdered seeds with n-hexane at room temperature for 24 hours to remove lipids. Air-dry the defatted meal.

-

Aqueous Extraction: Suspend the defatted seed meal in deionized water (1:10 w/v) and maintain at 50°C with constant stirring for 2 hours.

-

Filtration: Filter the suspension through cheesecloth and then centrifuge to remove solid debris.

-

Ion-Exchange Chromatography:

-

Pack a column with a strong cation-exchange resin (e.g., Dowex 50W-X8).

-

Equilibrate the column with deionized water.

-

Load the aqueous extract onto the column.

-

Wash the column with several volumes of deionized water to remove neutral and anionic compounds.

-

Elute the bound amino acids, including this compound, with a gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 M to 2 M).

-

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

-

Concentration and Crystallization: Pool the this compound-containing fractions and concentrate under reduced pressure. Dissolve the residue in a minimal amount of hot water and add ethanol to induce crystallization.

-

Purification: Recrystallize the crude this compound from aqueous ethanol to obtain pure crystals.

Analytical Methods for Quantification

Instrumentation: HPLC system with a UV or fluorescence detector.

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for amino acid analysis.

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

Gradient Elution:

-

0-5 min: 2% B

-

5-30 min: 2% to 50% B (linear gradient)

-

30-35 min: 50% B

-

35-40 min: 50% to 2% B (linear gradient)

-

40-45 min: 2% B (re-equilibration)

Flow Rate: 1.0 mL/min

Detection:

-

Pre-column derivatization: React the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

-

UV Detection: 254 nm for FMOC derivatives.

-

Fluorescence Detection: Excitation at 340 nm and emission at 450 nm for OPA derivatives.

Quantification: Prepare a standard curve using pure this compound.

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase: n-butanol:acetic acid:water (4:1:1, v/v/v).

Sample Preparation: Spot the aqueous extract or isolated fractions on the TLC plate.

Development: Develop the plate in a saturated chromatography chamber.

Visualization:

-

Dry the plate thoroughly.

-

Spray with a 0.2% ninhydrin (B49086) solution in ethanol.

-

Heat the plate at 105°C for 5-10 minutes. Amino acids, including this compound, will appear as purple spots.

Identification: Compare the Rf value of the sample spot with that of a pure this compound standard.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Analysis Mode: Tandem Mass Spectrometry (MS/MS) for structural confirmation.

Expected Ions:

-

Parent Ion (M+H)⁺: m/z 131.08

-

Major Fragment Ions: The fragmentation pattern of this compound is expected to involve the loss of water (H₂O) and the carboxyl group (COOH). Characteristic fragments would include those resulting from the cleavage of the pyrrolidine (B122466) ring.

Conclusion

This compound stands out as a promising natural compound with significant anthelmintic potential. Its unique chemical structure and properties, coupled with its proposed mechanism of action on the nematode GABAergic system, make it an interesting lead for the development of novel antiparasitic agents. The experimental protocols outlined in this guide provide a foundation for further research into the isolation, quantification, and biological evaluation of this intriguing amino acid. Further studies are warranted to fully elucidate its signaling pathway and to explore its potential applications in human and veterinary medicine.

References

- 1. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cucurbitine in Cucurbita Seeds: Natural Sources, Quantification, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitine, a non-proteinogenic amino acid found in the seeds of various Cucurbita species, has garnered scientific interest for its potential therapeutic properties, including anthelmintic and neuroprotective activities. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its quantitative distribution across different Cucurbita species. Detailed experimental protocols for the extraction and quantification of this compound using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, this guide delves into the current understanding of the biological signaling pathways potentially modulated by this compound, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (3R)-3-aminopyrrolidine-3-carboxylic acid, is a characteristic secondary metabolite present in the seeds of plants belonging to the genus Cucurbita, which includes pumpkins and squashes. Traditionally, pumpkin seeds have been used in folk medicine for their purported health benefits, with modern research now beginning to elucidate the pharmacological activities of their constituent compounds. This compound, in particular, has been identified as a compound of interest due to its potential biological activities. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, provide detailed methodologies for its analysis, and explore its molecular mechanisms of action.

Natural Sources and Quantitative Distribution of this compound

The concentration of this compound can vary significantly among different Cucurbita species and even between cultivars of the same species. Understanding this variability is crucial for the selection of potent source materials for research and potential drug development. While extensive quantitative data across all Cucurbita species remains an area of active research, available studies provide valuable insights into this compound content in some of the most common species.

Table 1: Quantitative Data of this compound in Cucurbita pepo Seed Cultivars

| Cultivar Name | This compound Content (mg/g of dry weight) | Reference |

| Golias | 1.11 ± 0.04 | [1] |

| Butternut | 0.89 ± 0.03 | [1] |

| Bambino | 0.85 ± 0.03 | [1] |

| Ambar | 0.77 ± 0.02 | [1] |

| Olga | 0.75 ± 0.02 | [1] |

| Karowita | 0.69 ± 0.02 | [1] |

| Amazonka | 0.67 ± 0.02 | [1] |

| Justynka | 0.64 ± 0.02 | [1] |

| Tonda Padana | 0.59 ± 0.02 | [1] |

| Melonowa Żółta | 0.56 ± 0.01 | [1] |

Note: Data for Cucurbita maxima and Cucurbita moschata is currently limited in the scientific literature.

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of this compound are essential for research and quality control. This section provides detailed protocols for the analysis of this compound in Cucurbita seeds.

Extraction of this compound from Cucurbita Seeds

This protocol describes a common method for the extraction of amino acids, including this compound, from plant material.

Materials:

-

Dried and ground Cucurbita seeds

-

70% (v/v) Ethanol (B145695)

-

Hydrochloric acid (HCl)

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of finely ground Cucurbita seed powder.

-

Add 10 mL of 70% ethanol to the seed powder.

-

Acidify the mixture to pH 3-4 with HCl.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-6) two more times with the remaining pellet.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of 0.1 N HCl.

-

Filter the solution through a 0.22 µm syringe filter prior to HPLC or GC-MS analysis.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on the UPLC-UV method for the analysis of free amino acids.[1]

Instrumentation and Columns:

-

UPLC system with a PDA or UV detector

-

Acquity UPLC BEH C18 column (or equivalent)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA)

-

Amino acid derivatization kit (e.g., AccQ-Tag Ultra Derivatization Kit)

-

This compound standard

Procedure:

-

Derivatization: Derivatize the extracted samples and this compound standards according to the manufacturer's protocol of the chosen amino acid derivatization kit.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-0.5 min: 99.9% A

-

0.5-5.5 min: 99.9-90.9% A

-

5.5-7.7 min: 90.9-83.0% A

-

7.7-8.4 min: 83.0-40.0% A

-

8.4-10.0 min: 40.0% A

-

10.0-10.1 min: 40.0-99.9% A

-

10.1-12.0 min: 99.9% A

-

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 48°C

-

Injection Volume: 1 µL

-

Detection Wavelength: 260 nm

-

-

Quantification: Prepare a calibration curve using the derivatized this compound standards. Quantify the this compound content in the samples by comparing their peak areas with the calibration curve.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of amino acids by GC-MS, which requires a derivatization step to increase the volatility of the analyte.

Instrumentation and Columns:

-

GC-MS system with a split/splitless injector and a mass selective detector

-

Capillary column suitable for amino acid analysis (e.g., HP-5MS)

Reagents:

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

-

Anhydrous pyridine

-

This compound standard

Procedure:

-

Derivatization:

-

Take a known volume of the dried extract and dissolve it in anhydrous pyridine.

-

Add the derivatization agent (e.g., MTBSTFA).

-

Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

-

Quantification: Prepare a calibration curve using derivatized this compound standards. Identify the this compound derivative peak based on its retention time and mass spectrum. Quantify the this compound content in the samples by comparing the peak area of the selected ion with the calibration curve.

Biological Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, preliminary research and its structural similarity to other neuroactive compounds suggest potential interactions with neurotransmitter systems.

One of the leading hypotheses is that this compound may interact with the GABAergic system . GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are crucial for regulating neuronal excitability. The structural resemblance of this compound to GABA suggests that it might act as an agonist or a modulator of GABA receptors.

Potential Mechanism of Action:

-

Direct GABA Receptor Binding: this compound may directly bind to GABA-A or GABA-B receptors, mimicking the action of GABA and leading to neuronal inhibition.

-

Modulation of GABA Receptor Function: It could act as a positive allosteric modulator, enhancing the effect of GABA at its receptor.

-

Influence on GABA Metabolism or Transport: this compound might affect the synthesis, degradation, or reuptake of GABA, thereby altering its synaptic concentration.

Further research, including binding assays, electrophysiological studies, and in vivo models, is necessary to confirm these hypotheses and to fully understand the signaling cascades initiated by this compound.

Visualizations

To aid in the understanding of the experimental workflow and the proposed biological activity, the following diagrams are provided.

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Proposed interaction of this compound with the GABAergic signaling pathway.

Conclusion

This technical guide provides a foundational resource for researchers and professionals interested in the natural sources, analysis, and biological activity of this compound from Cucurbita seeds. The provided quantitative data, though currently limited to Cucurbita pepo, highlights the importance of cultivar selection for obtaining high yields of this compound. The detailed experimental protocols for HPLC and GC-MS analysis offer practical guidance for the accurate quantification of this compound. While the precise signaling pathways of this compound are still under investigation, the proposed interaction with the GABAergic system provides a strong rationale for future research into its neuropharmacological effects. Further studies are warranted to expand the quantitative database of this compound across a wider range of Cucurbita species and to definitively elucidate its molecular mechanisms of action, which will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Cucurbitacins in Plants

A Note on Terminology: This guide focuses on the biosynthesis of cucurbitacins , a class of highly oxygenated tetracyclic triterpenoids responsible for the bitter taste in plants of the Cucurbitaceae family (e.g., cucumbers, melons, pumpkins). This topic was chosen due to the extensive available research detailing its complex pathways and regulatory networks.

The user's original request concerned "cucurbitine," a chemically distinct, non-proteinogenic amino acid ((3R)-3-Aminopyrrolidine-3-carboxylic acid) found in pumpkin seeds. [1][2]While this compound is known for its anthelmintic properties, a comprehensive search of scientific literature reveals a significant lack of detailed information regarding its specific biosynthetic pathway in plants. In contrast, the biosynthesis of cucurbitacins is well-documented and serves as an excellent model for specialized metabolite production in plants.

This guide is intended for researchers, scientists, and drug development professionals interested in the biochemistry, genetics, and metabolic engineering of these potent natural compounds.

Core Biosynthesis Pathway of Cucurbitacins

Cucurbitacins are synthesized via the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of all isoprenoids in plants. [3][4]The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form the basic C30 triterpenoid (B12794562) skeleton, which is then extensively modified to create the diverse array of cucurbitacin structures. [3][5]

Formation of the Cucurbitadienol (B1255190) Backbone

The initial steps of the pathway leading to the first key intermediate, cucurbitadienol, are conserved across cucurbitacin-producing species.

-

Mevalonate (MVA) Pathway: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). [3]2. Farnesyl Pyrophosphate (FPP) Synthesis: Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPS) to form the C15 compound, FPP. [3]3. Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the C30 linear isoprenoid, squalene. [3]4. Epoxidation: Squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256). [3]5. Cyclization: This is the crucial, pathway-defining step. The enzyme oxidosqualene cyclase (OSC) , specifically cucurbitadienol synthase, catalyzes the cyclization of 2,3-oxidosqualene into the tetracyclic triterpenoid backbone, cucurbitadienol . [5][6]This enzyme is encoded by the Bitter (Bi) gene, a key locus controlling bitterness. [6]

Tailoring Steps and Diversification

Following the formation of cucurbitadienol, a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and subsequent acetylation by acyltransferases (ACTs) generate the diverse structures of cucurbitacins. [3][5][7]These tailoring enzymes are often encoded by genes located in a conserved gene cluster alongside the Bi (OSC) gene. [7][8]The specific combination of CYPs and ACTs expressed in a plant determines which type of cucurbitacin is produced.

For example:

-

In cucumber (Cucumis sativus) : Cucurbitadienol is converted to Cucurbitacin C . This involves multiple CYPs and a final acetylation step by a CsACT. [4][6]* In melon (Cucumis melo) : A different set of CYPs and a CmACT convert cucurbitadienol to Cucurbitacin B . [4][6]* In watermelon (Citrullus lanatus) : The pathway leads to Cucurbitacin E , again through the action of species-specific CYPs and a ClACT. [4]

Genetic Regulation of Cucurbitacin Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level, primarily by a set of tissue-specific basic helix-loop-helix (bHLH) transcription factors . [4][7]These regulators activate the expression of the biosynthetic genes (Bi, CYPs, ACT) by binding to their promoters. This tissue-specific regulation explains why bitterness is often confined to certain parts of the plant, such as the leaves or fruit.

Key transcription factors include:

-

Bt (Bitter fruit) : Controls cucurbitacin biosynthesis specifically in the fruit. [7]* Bl (Bitter leaf) : Regulates the pathway in the leaves. [7]* Br (Bitter root) : Regulates the pathway in the roots. [4] The domestication of cucurbit crops like cucumber has often involved mutations in the Bt gene or its promoter, leading to non-bitter fruits, a desirable agricultural trait. [7]

Quantitative Data Summary

The following table summarizes the key genes and enzymes involved in the biosynthesis of major cucurbitacins in cucumber, melon, and watermelon.

| Compound | Species | Gene Locus / Cluster | Key Genes | Function of Encoded Enzyme | Reference |

| Cucurbitacin C | Cucumis sativus (Cucumber) | Bi cluster (Chr. 6) | CsBi (OSC) | Cyclizes 2,3-oxidosqualene to cucurbitadienol | [4][7] |

| CsCYPs (8 genes) | Multi-step oxidation/hydroxylation of the backbone | [4] | |||

| CsACT | Acetylation to form the final product | [6] | |||

| Cucurbitacin B | Cucumis melo (Melon) | Syntenic Bi cluster | CmBi (OSC) | Cyclizes 2,3-oxidosqualene to cucurbitadienol | [4] |

| CmCYPs (6 genes) | Multi-step oxidation/hydroxylation of the backbone | [4] | |||

| CmACT | Acetylation to form the final product | [4] | |||

| Cucurbitacin E | Citrullus lanatus (Watermelon) | Syntenic Bi cluster | ClBi (OSC) | Cyclizes 2,3-oxidosqualene to cucurbitadienol | [4] |

| ClCYPs (7 genes) | Multi-step oxidation/hydroxylation of the backbone | [4] | |||

| ClACT | Acetylation to form the final product | [4] |

Key Experimental Protocols

Elucidating the cucurbitacin pathway has relied on a combination of genomics, biochemistry, and molecular biology techniques.

Protocol: Functional Characterization of Biosynthetic Enzymes in Yeast

This method is used to determine the specific function of candidate enzymes (like CYPs and ACTs) identified through genomic analysis.

-

Gene Cloning: Candidate genes (e.g., a specific CYP from cucumber) are amplified from plant cDNA and cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain. Often, a strain is engineered to produce the precursor molecule (e.g., cucurbitadienol) by co-expressing the upstream enzymes (like Bi).

-

Culturing and Induction: The engineered yeast is cultured, and gene expression is induced (e.g., by adding galactose for a pYES-DEST vector).

-

Metabolite Extraction: Yeast cells are harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction. [5][9]The product's mass and retention time are compared to authentic standards or previously characterized compounds to confirm the enzyme's function.

Protocol: Yeast One-Hybrid (Y1H) Assay

This technique is used to test for direct physical interaction between a transcription factor (e.g., Bt) and the promoter region of a target gene (e.g., Bi).

-

Bait Construction: The promoter sequence of the target biosynthetic gene is cloned upstream of a reporter gene (e.g., AUR1-C, conferring resistance to Aureobasidin A) in a "bait" vector.

-

Prey Construction: The coding sequence of the transcription factor is cloned into a "prey" vector, fused to a transcriptional activation domain (e.g., GAL4-AD).

-

Yeast Co-transformation: A yeast strain is co-transformed with both the bait and prey vectors.

-

Selection and Screening: Transformed yeast cells are grown on a selective medium containing the antibiotic (e.g., Aureobasidin A).

-

Interpretation: Growth on the selective medium indicates that the transcription factor (prey) has bound to the promoter sequence (bait), activating the expression of the resistance gene. This confirms a direct regulatory interaction.

References

- 1. Cucurbitin - Wikipedia [en.wikipedia.org]

- 2. feedreal.com [feedreal.com]

- 3. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 4. maxapress.com [maxapress.com]

- 5. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Two-step Biosynthesis of Cyclic Peptides from Linear Precursors in a Member of the Plant Family Caryophyllaceae Involves Cyclization by a Serine Protease-like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Biological Activities of Cucurbitine and Cucurbitacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the distinct biological activities of cucurbitine and the diverse family of cucurbitacins. While both are natural compounds derived from members of the Cucurbitaceae family, their chemical structures and pharmacological effects differ significantly. This compound, a non-proteinogenic amino acid, primarily exhibits anthelmintic properties through neuromuscular disruption in parasites. In stark contrast, cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids, are renowned for their potent cytotoxic, anti-inflammatory, and anticancer activities, primarily mediated through the inhibition of key signaling pathways such as JAK/STAT and NF-κB. This document delves into their mechanisms of action, presents quantitative data on their biological effects, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Introduction: Distinguishing this compound from Cucurbitacins

This compound and cucurbitacins are often a subject of confusion due to their similar-sounding names and shared origin in the plant kingdom. However, they represent fundamentally different classes of chemical compounds with disparate biological targets.

-

This compound , chemically known as (3R)-3-aminopyrrolidine-3-carboxylic acid, is a non-proteinogenic amino acid found in the seeds of plants like pumpkin (Cucurbita species).[1][2] Its primary and most well-documented biological activity is its anthelmintic (anti-parasitic) effect.[3]

-

Cucurbitacins are a large and diverse group of tetracyclic triterpenoid (B12794562) compounds known for their bitter taste and potent biological activities.[4] They are classified into various types, from A to T, based on their chemical structures.[5] The most extensively studied cucurbitacins include cucurbitacin B, D, E, and I.[1][6] These compounds have demonstrated a wide array of pharmacological effects, including potent anticancer, anti-inflammatory, and antioxidant activities.[1][7]

This guide will separately explore the biological activities of this compound and cucurbitacins, providing a clear distinction between their mechanisms of action and therapeutic potential.

This compound: An Anthelmintic Amino Acid

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to act as an anthelmintic agent against various intestinal parasites, particularly tapeworms and roundworms.[3] The mechanism of action involves the paralysis of these parasites.[3] While the precise molecular targets are not fully elucidated, it is believed that this compound interferes with the neuromuscular transmission of the helminths, leading to their expulsion from the host's digestive tract.[8] It is reported to cause degenerative changes in the reproductive organs of parasitic flatworms.[2]

Quantitative Data: Anthelmintic Efficacy

The efficacy of this compound, often in the form of pumpkin seed extracts, has been quantified in several studies.

| Parasite Species | Host | Preparation | Dosage/Concentration | Efficacy | Reference |

| Aspiculuris tetraptera | Mice | Water extract of pumpkin seeds | Not specified | 81% reduction in parasite load | |

| Aspiculuris tetraptera | Mice | Ethanol extract of pumpkin seeds | Not specified | 85% reduction in parasite load | |

| Heligmosoides bakeri | Mice | Ethanol extract of pumpkin seeds | 8 g/kg | IC50 = 2.43 mg/mL (egg count reduction) | [9][10] |

| Canine tapeworm | Dogs | 23g of pumpkin seed in 100mL water | Minimum inhibitory concentration | Altered parasite motility and survival time of 38 minutes | [11] |

Experimental Protocol: In Vitro Anthelmintic Activity Assay

This protocol outlines a general method for assessing the anthelmintic activity of this compound or this compound-containing extracts on nematode larvae.

Objective: To determine the effect of this compound on the viability and motility of nematode larvae.

Materials:

-

Nematode larvae (e.g., Heligmosoides bakeri)

-

Phosphate-buffered saline (PBS)

-

This compound or plant extract containing this compound

-

Multi-well plates (e.g., 96-well)

-

Inverted microscope

-

Incubator

Procedure:

-

Larvae Preparation: Obtain nematode larvae from fecal cultures of infected animals following established protocols.[12] Wash the larvae with PBS to remove debris.

-

Compound Preparation: Prepare a stock solution of this compound or the plant extract in a suitable solvent (e.g., water or DMSO, depending on solubility). Prepare serial dilutions to obtain the desired test concentrations.

-

Assay Setup: In a 96-well plate, add a specific number of larvae (e.g., 50-100) to each well containing the test compound at different concentrations. Include a negative control (solvent only) and a positive control (a known anthelmintic drug, e.g., levamisole).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

-

Observation and Data Collection: At specified time points, observe the larvae under an inverted microscope. Assess their motility and viability. Motility can be scored on a scale (e.g., 0 = no movement, 3 = vigorous movement). Viability can be determined by observing movement upon gentle probing or by using vital stains.

-

Data Analysis: Calculate the percentage of larval inhibition or mortality for each concentration compared to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition/mortality).

Signaling Pathway

The precise signaling pathway for this compound's paralytic effect on helminths is not well-defined in the available literature. However, a logical representation of its proposed mechanism can be visualized.

Cucurbitacins: A Family of Potent Bioactive Triterpenoids

The cucurbitacins are a vast and structurally diverse group of compounds with a wide range of biological activities, most notably their anticancer and anti-inflammatory effects.

Biological Activities and Mechanisms of Action

-

Anticancer Activity: Cucurbitacins exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[13] Their anticancer mechanisms are multifaceted and include:

-

Inhibition of the JAK/STAT Pathway: Several cucurbitacins, particularly B, E, and I, are potent inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[14]

-

Inhibition of the NF-κB Pathway: Cucurbitacins B, D, and E have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5][15][16]

-

Disruption of the Actin Cytoskeleton: Some cucurbitacins can disrupt the cellular actin cytoskeleton, leading to changes in cell morphology, motility, and cell cycle arrest.[17]

-

Induction of Apoptosis and Cell Cycle Arrest: By modulating the above pathways, cucurbitacins can induce programmed cell death (apoptosis) and cause cell cycle arrest, typically at the G2/M phase.[18]

-

-

Anti-inflammatory Activity: The anti-inflammatory properties of cucurbitacins are primarily attributed to their inhibition of the NF-κB signaling pathway and the production of pro-inflammatory cytokines like TNF-α and various interleukins.[1][7]

Quantitative Data: Cytotoxic and Anti-inflammatory Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for some of the most studied cucurbitacins against various cancer cell lines and in anti-inflammatory assays.

Table 3.2.1: Anticancer Activity of Cucurbitacins (IC50 Values)

| Cucurbitacin | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cucurbitacin B | MCF-7 | Breast Cancer | 4.12 | [19] |

| MDA-MB-231 | Breast Cancer | 3.68 | [19] | |

| HCT116 | Colon Cancer | 0.031 | [1] | |

| A549 | Lung Cancer | ~0.01 - 0.1 | [20] | |

| SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | [20] | |

| Cucurbitacin D | SW 1353 | Chondrosarcoma | 13.14 (24h) | [21] |

| Capan-1 | Pancreatic Cancer | ~25 | [13] | |

| MCF-7 | Breast Cancer | 30 | [13] | |

| MDA-MB-468 | Breast Cancer | 25 | [13] | |

| Cucurbitacin E | MDA-MB-468, MDA-MB-231, HCC1806, HCC1937, SW527 | Triple Negative Breast Cancer | 0.01 - 0.07 | [18] |

| Gastric Cancer Cell Lines | Gastric Cancer | 0.08 - 0.13 | [22] | |

| MCF-7 | Breast Cancer | ~0.01 | [23] | |

| Cucurbitacin I | A549 | Lung Cancer | 0.14 | [4] |

| HL-60 | Leukemia | 0.0001 | [4] | |

| SW 1353 | Chondrosarcoma | 5.06 (24h) | [21] | |

| HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [24] | |

| SeAx | Sézary Syndrome | 24.47 | [24] |

Table 3.2.2: Anti-inflammatory Activity of Cucurbitacins

| Cucurbitacin | Assay | Model | Effect | Reference |

| Cucurbitacin B | Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α, IL-18) | ATP-stimulated macrophages | Effective inhibition | [1] |

| Cucurbitacin E | Inhibition of TNF-α-induced inflammatory cytokines (IL-1β, IL-6, IL-8) | Human synoviocyte MH7A cells | Significant suppression | [5] |

Experimental Protocols

Objective: To determine the effect of cucurbitacins on the phosphorylation of STAT3 in cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Cucurbitacin of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the cucurbitacin for a specified time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pSTAT3, anti-STAT3, and anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of p-STAT3 to total STAT3 and the loading control.

Objective: To assess the effect of cucurbitacins on actin filament depolymerization.

Materials:

-

Purified actin (e.g., rabbit skeletal muscle actin)

-

Pyrene-labeled actin

-

General actin buffer (G-buffer)

-

Polymerization buffer (P-buffer)

-

Cucurbitacin of interest

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Actin Polymerization: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin. Initiate polymerization by adding P-buffer. Monitor the increase in fluorescence until a plateau is reached, indicating the formation of F-actin.

-

Cucurbitacin Treatment: Add the cucurbitacin at various concentrations to the polymerized F-actin. Include a vehicle control.

-

Depolymerization Induction: Induce depolymerization, for example, by dilution of the F-actin solution.

-

Fluorescence Measurement: Monitor the decrease in pyrene (B120774) fluorescence over time as the F-actin depolymerizes back to G-actin.

-

Data Analysis: Plot the fluorescence intensity versus time for each concentration. Compare the rate of depolymerization in the presence of the cucurbitacin to the control.

Signaling Pathways

Conclusion

References

- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitin - Wikipedia [en.wikipedia.org]

- 3. feedreal.com [feedreal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Anthelmintic Activity and Composition of Pumpkin (Cucurbita pepo L.) Seed Extracts-In Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Anthelmintic Activity and Composition of Pumpkin (Cucurbita pepo L.) Seed Extracts—In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. francis-press.com [francis-press.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Anthelmintic Enigma of Cucurbitine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitine, a non-protein amino acid found in the seeds of the Cucurbitaceae family, has long been recognized for its traditional use as an anthelmintic agent. Despite its historical application, the precise molecular mechanisms underpinning its efficacy against helminth parasites remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from in vitro and in vivo studies primarily centered on pumpkin (Cucurbita pepo) seed extracts. While research on pure this compound is limited, existing evidence points towards a multi-faceted mode of action involving parasite paralysis and tegumental disruption. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols from key studies, quantitative efficacy data, and a forward-looking perspective on future research imperatives.

Introduction

Helminth infections pose a significant global health burden, affecting a substantial portion of the world's population, particularly in developing nations. The rise of anthelmintic resistance to conventional drugs necessitates the exploration of novel therapeutic agents. This compound, chemically known as (-)-3-amino-3-carboxypyrrolidine, is a prominent bioactive compound in pumpkin seeds, which have been traditionally used to expel intestinal worms. The primary anthelmintic effect attributed to this compound is the paralysis of parasites, facilitating their expulsion from the host's gastrointestinal tract. However, recent studies suggest that the overall anthelmintic activity of pumpkin seed extracts may result from the synergistic interplay of this compound with other phytochemicals, such as berberine, palmatine, and fatty acids. This guide delves into the available scientific literature to provide a detailed account of the current knowledge surrounding this compound's anthelmintic properties.

Proposed Mechanisms of Action

The anthelmintic activity of this compound is believed to be primarily mediated through two distinct, yet potentially complementary, mechanisms: neurotoxicity leading to parasite paralysis and disruption of the parasite's protective outer layer, the tegument.

Neurotoxicity and Parasite Paralysis

The most consistently reported effect of this compound-containing extracts is the induction of paralysis in helminths.[1][2] This mode of action is characteristic of many anthelmintic drugs that target the neuromuscular system of parasites, which is vital for their motility, feeding, and reproduction. While direct molecular evidence for this compound's interaction with specific parasite receptors is yet to be established, its paralytic effect suggests a potential interference with neurotransmission.

Helminth neuromuscular systems rely on a balance of excitatory (e.g., acetylcholine) and inhibitory (e.g., gamma-aminobutyric acid, GABA) neurotransmitters to control muscle contraction and relaxation. Disruption of this balance can lead to either spastic or flaccid paralysis. It is hypothesized that this compound may act as an antagonist at inhibitory GABA receptors on the somatic muscle cells of nematodes. Blockade of these receptors would lead to a sustained state of muscle contraction and spastic paralysis.

Figure 1: Hypothesized neurotoxic mechanism of this compound at a parasite's neuromuscular junction.

Tegumental Disruption

In addition to its neurotoxic effects, there is evidence to suggest that pumpkin seed extracts can inflict physical damage to the helminth tegument.[3][4] The tegument is a critical syncytial outer layer that protects the parasite from the host's immune system and digestive enzymes, and it is also involved in nutrient absorption. Studies have reported a "proteolytic impact" and "destruction of the tegument" in parasites exposed to pumpkin seed preparations.[3][4]

This damage could be a result of this compound itself, or the synergistic action of other compounds within the extracts, such as proteolytic enzymes. Disruption of the tegument would compromise the parasite's ability to maintain its structural integrity and physiological functions, ultimately leading to its death.

Figure 2: Proposed mechanism of tegumental disruption by pumpkin seed extract components.

Quantitative Data on Anthelmintic Efficacy

Quantitative data on the anthelmintic efficacy of pure this compound is scarce in the published literature. Most studies have utilized crude or fractionated extracts of pumpkin seeds. The following table summarizes the available quantitative data from these studies. It is important to note that the presence of other bioactive compounds in these extracts likely contributes to the observed efficacy.

| Extract Type | Parasite Species | Assay Type | Efficacy Metric | Value | Reference |

| Ethanolic Extract (Cucurbita pepo) | Heligmosoides bakeri | In vivo (mice) | IC50 (fecal egg count reduction) | 2.43 g/kg (95% CI: 2.01-2.94) | [1][5][6] |

| Aqueous Extract (Cucurbita maxima) | Aspiculuris tetraptera | In vivo (mice) | Efficacy (%) | 81% | [2] |

| Ethanolic Extract (Cucurbita maxima) | Aspiculuris tetraptera | In vivo (mice) | Efficacy (%) | 85% | [2] |

| Ethanolic Extract (Cucurbita pepo) | Ascaridia galli | In vitro | Paralysis and death | Dose-dependent | [6] |

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this area, this section provides detailed methodologies from key studies that have investigated the anthelmintic properties of this compound-containing extracts.

In Vitro Anthelmintic Assays

A representative workflow for in vitro evaluation of anthelmintic activity is presented below. This protocol is adapted from studies on Heligmosoides bakeri.[1][5][6]

Figure 3: A generalized workflow for in vitro anthelmintic assays of pumpkin seed extracts.

a) Egg Hatching Assay:

-

Objective: To determine the effect of the extract on the viability and hatching of parasite eggs.

-

Procedure:

-

Collect fresh feces from infected animals and recover parasite eggs using a standard sieving and flotation technique.

-

Wash the eggs with a suitable buffer (e.g., PBS).

-

Prepare a suspension of eggs at a known concentration (e.g., 100-150 eggs/100 µL).

-

In a multi-well plate, add the egg suspension to wells containing serial dilutions of the plant extract.

-

Include positive (commercial anthelmintic) and negative (solvent) controls.

-

Incubate the plate at an appropriate temperature (e.g., 27°C) for a specified period (e.g., 48 hours).

-

Count the number of hatched larvae and unhatched eggs under a microscope.

-

Calculate the percentage of egg hatch inhibition.

-

b) Larval Survival Assay:

-

Objective: To assess the larvicidal activity of the extract.

-

Procedure:

-

Hatch parasite eggs to obtain L1 larvae.

-

Culture the L1 larvae to the L2 or L3 stage in a suitable medium.

-

Expose a known number of larvae to various concentrations of the plant extract in a multi-well plate.

-

Include positive and negative controls.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Determine larval viability by observing motility under a microscope. Non-motile larvae are considered dead.

-

Calculate the percentage of larval mortality.

-

c) Adult Worm Motility Assay:

-

Objective: To evaluate the effect of the extract on the motility of adult worms, indicative of a paralytic effect.

-

Procedure:

-

Collect adult worms from the intestines of infected animals.

-

Wash the worms in a suitable medium (e.g., saline or RPMI-1640).

-

Place a small number of worms (e.g., 3-5) in each well of a multi-well plate containing the test extract at various concentrations.

-

Include positive and negative controls.

-

Incubate at physiological temperature (e.g., 37°C).

-

Observe and score the motility of the worms at different time points (e.g., 6, 12, 24 hours). Motility can be scored on a scale (e.g., 0 for no movement, 3 for vigorous movement).

-

Record the time to paralysis and death for each worm.

-

In Vivo Anthelmintic Assay

-

Objective: To determine the anthelmintic efficacy of the extract in a live animal model.

-

Procedure (adapted from studies on H. bakeri in mice):

-

Experimentally infect a cohort of laboratory animals (e.g., mice) with a known number of infective parasite larvae (L3).

-

After a pre-patent period to allow the infection to establish, divide the animals into treatment and control groups.

-

Administer the plant extract orally to the treatment groups at different dosages for a specified duration (e.g., daily for 3-5 days).

-

The positive control group receives a standard anthelmintic, and the negative control group receives the vehicle.

-

Monitor the fecal egg count (FEC) for each animal before and during the treatment period using a quantitative method like the McMaster technique.

-

At the end of the treatment period, euthanize the animals and recover the adult worms from the gastrointestinal tract.

-

Count the number of worms in each animal.

-

Calculate the percentage reduction in FEC and worm burden in the treatment groups compared to the negative control group.

-

Conclusion and Future Research Directions

The available evidence strongly suggests that this compound is a key contributor to the anthelmintic properties of pumpkin seeds. The primary mechanisms of action appear to be the induction of parasite paralysis, likely through neurotoxic effects on the neuromuscular system, and the disruption of the parasite's protective tegument. However, the majority of the research has been conducted using complex plant extracts, which makes it challenging to attribute the observed effects solely to this compound.

To advance our understanding and potentially develop this compound or its derivatives as novel anthelmintic drugs, future research should focus on:

-

Studies with Purified this compound: Conducting in vitro and in vivo studies with highly purified this compound is essential to definitively elucidate its specific mechanism of action and efficacy.

-

Molecular Target Identification: Employing techniques such as electrophysiology (e.g., patch-clamp studies on parasite muscle cells) and receptor binding assays to identify the specific molecular targets of this compound within the parasite's nervous system (e.g., GABA or acetylcholine (B1216132) receptors).

-

Proteomic and Genomic Analyses: Utilizing proteomics to identify parasite proteins that interact with this compound and transcriptomics to analyze changes in gene expression in parasites upon exposure to the compound.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other bioactive compounds found in pumpkin seeds to explore the possibility of developing potent, multi-target anthelmintic formulations.

A deeper understanding of the molecular pharmacology of this compound will not only validate its traditional use but also pave the way for the rational design of new and effective anthelmintic therapies to combat the growing challenge of drug resistance.

References

- 1. Evaluation of Anthelmintic Activity and Composition of Pumpkin (Cucurbita pepo L.) Seed Extracts-In Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Cucurbita pepo Seed Oil Induces Microsatellite Instability and Tegumental Damage to Schistosoma mansoni Immature and Adult Worms In vitro | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Anthelmintic Activity and Composition of Pumpkin (Cucurbita pepo L.) Seed Extracts—In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cucurbitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cucurbitine is a non-proteinogenic amino acid found primarily in the seeds of the Cucurbita genus, including pumpkin and squash.[1] Traditionally recognized for its anthelmintic properties, this compound has been the subject of scientific investigation to validate its use in ethnomedicine. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. It is important to distinguish this compound from cucurbitacins, a class of tetracyclic triterpenoids also found in the Cucurbitaceae family, which possess a different and more extensively studied pharmacological profile, including cytotoxic and anti-inflammatory activities.[2] The available research on this compound is primarily centered on its ability to paralyze and expel intestinal parasites.[3] This guide aims to consolidate the existing knowledge for researchers and professionals in drug development.

Introduction

This compound, with the IUPAC name (3R)-3-Aminopyrrolidine-3-carboxylic acid, is a unique amino acid derivative present in the seeds of various species of the Cucurbitaceae family.[1] Its primary reported pharmacological activity is anthelmintic, specifically against cestodes (tapeworms) and nematodes (roundworms).[3][4] The traditional use of pumpkin seeds for deworming has prompted scientific studies to isolate and identify the active constituents, with this compound being a key compound of interest.[5] This document will delve into the known pharmacological aspects of this compound, presenting the data in a structured format for clarity and further research.

Pharmacodynamics: Mechanism of Action

The principal pharmacodynamic effect of this compound is its paralytic action on parasitic worms.[3] It is believed to interfere with the neuromuscular transmission of the helminths, leading to their expulsion from the host's gastrointestinal tract. The precise molecular targets and signaling pathways involved in this process are not yet fully elucidated. However, it has been observed that this compound can cause degenerative changes in the reproductive organs of parasitic flukes.[1]

Anthelmintic Effects

In vitro and in vivo studies have demonstrated the efficacy of pumpkin seed extracts containing this compound against a variety of parasitic worms, including Taenia species, Hymenolepis nana, Aspiculuris tetraptera, and Schistosoma species.[4][6] The compound is thought to act on the peripheral nervous system of the parasites, causing hyperpolarization of the nerve and muscle cells, which results in flaccid paralysis. This prevents the worms from maintaining their position within the host's intestines, leading to their passive elimination.

dot```dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=normal];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parasite_Nervous_System [label="Parasite Neuromuscular Junction"]; Paralysis [label="Flaccid Paralysis"]; Expulsion [label="Expulsion from Host"];

This compound -> Parasite_Nervous_System [label="Interference"]; Parasite_Nervous_System -> Paralysis; Paralysis -> Expulsion; }

Caption: A typical experimental workflow for anthelmintic activity screening.

In Vivo Fecal Egg Count Reduction Test (FECRT)

This assay is used to evaluate the efficacy of an anthelmintic agent in a living host.

-

Infection: Laboratory animals (e.g., mice) are experimentally infected with a known number of infective parasite larvae (e.g., Heligmosoides bakeri). [7]2. Treatment: After a pre-patent period to allow the infection to establish, the animals are treated with the test substance orally for a specified duration. [7]3. Fecal Collection: Fecal samples are collected from the animals before and after treatment. [7]4. Egg Counting: The number of parasite eggs per gram of feces is determined using a standard parasitological technique (e.g., McMaster technique). [7]5. Efficacy Calculation: The percentage reduction in the fecal egg count is calculated to determine the efficacy of the treatment.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anthelmintic properties. However, the current body of research is insufficient to fully characterize its pharmacological profile. There is a clear need for further studies using purified this compound to:

-

Elucidate the precise molecular mechanism of its anthelmintic action and identify its specific molecular targets.

-

Conduct comprehensive pharmacokinetic studies to understand its ADME profile.

-

Perform detailed toxicological assessments to establish a complete safety profile.

-

Investigate its potential synergistic effects with other anthelmintic agents.

A deeper understanding of the pharmacology of this compound will be essential for its potential development as a standardized phytopharmaceutical or as a lead compound for new anthelmintic drugs. The disambiguation from the more extensively studied but toxicologically different cucurbitacins is critical for future research and development.

References

- 1. Cucurbitin - Wikipedia [en.wikipedia.org]

- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. feedreal.com [feedreal.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Cucurbita pepo Seed Oil Induces Microsatellite Instability and Tegumental Damage to Schistosoma mansoni Immature and Adult Worms In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Anthelmintic Activity and Composition of Pumpkin (Cucurbita pepo L.) Seed Extracts—In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Cucurbitine: A Focused Examination of its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the chemical arsenal (B13267) of the Cucurbitaceae family, a clear distinction must be drawn between two classes of compounds often a source of confusion: the bitter triterpenoid (B12794562) cucurbitacins and the non-protein amino acid cucurbitine. While cucurbitacins are well-documented for their potent anti-herbivore properties, this technical guide focuses specifically on This compound , a unique carboxypyrrolidine amino acid primarily found in the seeds of pumpkins and other cucurbits.[1] This document synthesizes the current understanding of this compound's role in plant defense, focusing on its established anti-parasitic activity, and highlights areas where further research is needed, particularly concerning its broader defense functions, biosynthesis, and signaling pathways.

The Anti-Parasitic Defense Role of this compound

This compound's primary and most well-documented role in a defense context is its potent anthelmintic activity, providing the plant's seeds with a protective chemical barrier against parasitic worms.[1][2] This defense is crucial for seed survival and successful germination.

Mechanism of Action

This compound exerts its anti-parasitic effect by paralyzing intestinal worms such as tapeworms and roundworms.[2] This paralysis allows the host organism that has ingested the seeds to more easily expel the parasites.[2] The precise molecular targets of this compound within the parasites that lead to this paralytic effect are a key area for ongoing research. Some studies suggest that this compound may cause degenerative changes in the reproductive organs of parasitic flatworms (flukes).[1]

Quantitative Data on Anthelmintic Efficacy

The following table summarizes quantitative data from a study evaluating the in vitro and in vivo anthelmintic efficacy of Cucurbita pepo seed extracts, which contain this compound.[3][4]

| Extract Type | Test Organism | Metric | Result |

| Ethanol Extract (ETE) | Heligmosoides bakeri (in vivo) | Fecal Egg Count Reduction (at 8 g/kg dose) | IC50 = 2.43 (95% CI = 2.01–2.94) |

| Water Extract (G1) | Aspiculuris tetraptera (in vivo) | Efficacy | 81% |

| Ethanol Extract (G2) | Aspiculuris tetraptera (in vivo) | Efficacy | 85% |

Experimental Protocols

Extraction and Quantification of this compound

A standardized method for the extraction and quantification of this compound from Cucurbita seeds has been described.[5]

Extraction:

-

Defatting: Decorticated seeds are defatted to remove lipids.

-

Extraction: The defatted seed meal is extracted with water at 50°C. This compound is found in its free state within the seeds.

-

Purification: Further purification can be achieved using chromatographic techniques.

Quantification:

-

Liquid Chromatography: The content of this compound in the extract can be determined by liquid chromatography. A study reported good linearity between concentration and peak area within a range of 160 μg/mL.[5]

-

Ion-Exchange Paper Chromatography: One-dimensional chromatography on cellulose (B213188) phosphate (B84403) ion-exchange paper using a sodium carbonate-bicarbonate buffer at pH 9.2 as the eluent is particularly effective for detection.[5]

-

Densitometry: Quantitative analysis can be performed densitometrically on the cellulose phosphate paper.[5]

Experimental Workflow for this compound Analysis

Biosynthesis and Signaling Pathways: A Knowledge Gap

A significant gap exists in the scientific literature regarding the specific biosynthetic pathway of this compound and the signaling pathways that regulate its production in response to parasitic threats. While extensive research has elucidated the mevalonate (B85504) pathway leading to the biosynthesis of cucurbitacins, a similar detailed pathway for this compound has not been reported in the reviewed literature.

Similarly, specific signaling pathways in plants that are triggered by parasites and lead to the production of this compound are not well understood. General plant defense signaling pathways, such as those involving jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), are known to be activated in response to a wide range of biotic stresses, including pathogen and herbivore attacks.[6] It is plausible that these pathways are also involved in the regulation of this compound synthesis, but direct evidence is currently lacking.

The following diagram illustrates a generalized plant defense signaling network. It is important to note that the specific components and their interactions in the context of this compound production are yet to be determined.

Conclusion and Future Research Directions

This compound represents a fascinating and targeted plant defense mechanism against parasitic worms. Its mode of action through paralysis is a promising area for the development of novel anthelmintic drugs. However, to fully exploit its potential, significant research is required in several key areas:

-

Elucidation of the this compound Biosynthetic Pathway: Identifying the genes and enzymes involved in this compound synthesis is crucial for understanding its regulation and for potential biotechnological production.

-

Investigation of Regulatory Signaling Pathways: Research is needed to uncover the specific signaling cascades that induce this compound production in response to parasitic threats.

-

Broader Role in Plant Defense: While its anti-parasitic role is established, investigating whether this compound has any activity against other plant pests and pathogens, such as insects, fungi, or bacteria, would provide a more complete picture of its defensive capabilities.

-

Molecular Mechanism of Action: A deeper understanding of the molecular targets of this compound in parasites will be invaluable for drug development and for understanding the evolution of this plant defense.

References

- 1. Cucurbitin - Wikipedia [en.wikipedia.org]

- 2. feedreal.com [feedreal.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Anthelmintic Activity and Composition of Pumpkin (Cucurbita pepo L.) Seed Extracts-In Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Historical and traditional uses of Cucurbitine

An In-depth Technical Guide on the Core Historical and Traditional Uses of Cucurbitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid, specifically (3R)-3-aminopyrrolidine-3-carboxylic acid, found primarily in the seeds of plants belonging to the Cucurbita genus (e.g., pumpkins and squash). Historically, these seeds have been a cornerstone of traditional medicine across various cultures for their potent anthelmintic, or anti-parasitic, properties. This guide provides a technical overview of the ethnobotanical uses, pharmacological activity, and relevant experimental data pertaining to this compound, with a focus on its application in helminthiasis.

Distinguishing this compound from Cucurbitacins

It is critical to differentiate this compound from cucurbitacins, as the terms are sometimes erroneously used interchangeably.

-

This compound : An amino acid responsible for the anthelmintic effects of Cucurbita seeds. It is generally considered safe for consumption in moderate amounts.[1]

-

Cucurbitacins : A group of highly oxidized, bitter-tasting tetracyclic triterpenoids. While they possess a wide range of biological activities, they are also known for their significant cytotoxicity and are responsible for "toxic squash syndrome".[2]

This document will focus exclusively on This compound .

Historical and Traditional Applications

The use of pumpkin seeds as a vermifuge is a well-documented practice in traditional medicine systems worldwide.

-

Traditional Chinese Medicine : Dried, ripe pumpkin seeds were used to treat parasitic infections, particularly schistosomiasis (snail fever) and tapeworm infestations.

-

European Folk Medicine : In Germany and southeastern Europe, pumpkin seeds were traditionally used to treat intestinal worms, irritable bladder, and prostate ailments.

-

Americas : Native Americans utilized pumpkin seeds for urinary ailments and to expel intestinal worms. This application was later adopted by American physicians, leading to the listing of pumpkin seeds as an official anthelmintic in the United States Pharmacopoeia from 1863 to 1936.[3]

Traditional preparations typically involved the consumption of whole or ground, unpeeled seeds. A common method was to grind 200-400 grams of seeds and mix them into a paste with water, milk, or honey, to be consumed on an empty stomach. This was often followed by a purgative, such as castor oil, to facilitate the expulsion of the paralyzed worms.

Pharmacological Activity and Mechanism of Action

The primary pharmacological effect of this compound is its ability to paralyze parasitic worms (helminths), particularly tapeworms (Taenia spp.) and roundworms (Ascaris spp.).[1] Unlike many synthetic anthelmintics, this compound does not kill the worms outright but rather immobilizes them, preventing them from maintaining their position within the host's intestines. This allows the host's natural peristaltic action to expel the parasites.

Putative Molecular Mechanism

The precise molecular target of this compound has not been definitively elucidated in the available literature. However, the induction of flaccid paralysis in nematodes is a hallmark of agents that modulate neuromuscular transmission. A primary target for such agents in invertebrates is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[4][5] Activation of this receptor on muscle cells leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and inhibiting muscle contraction, resulting in flaccid paralysis.[6] It is hypothesized that this compound may act as an agonist at these unique invertebrate GABA receptors, which differ pharmacologically from their mammalian counterparts, providing a potential mechanism for its selective toxicity.[7]

Quantitative Data

The following tables summarize key quantitative data related to this compound's presence, efficacy, and safety.

Table 1: this compound Content in Cucurbita Species Seeds

| Species | This compound Content (% of Seed Weight) | Reference |

|---|---|---|

| Cucurbita pepo | 0.18 - 0.66% | [8] |

| Cucurbita moschata | 0.40 - 0.84% |[8] |

Table 2: Summary of Anthelmintic Efficacy Studies

| Study Type | Parasite | Host / System | Preparation | Efficacy / Result | Reference |

|---|---|---|---|---|---|

| In Vivo | Aspiculuris tetraptera (Nematode) | Mice | Water Extract of C. maxima seeds | 81% reduction in worm burden vs. control | |

| In Vivo | Aspiculuris tetraptera (Nematode) | Mice | Ethanol Extract of C. maxima seeds | 85% reduction in worm burden vs. control | |

| In Vivo | Heligmosoides bakeri (Nematode) | Mice | Ethanol Extract of C. pepo seeds (8 g/kg) | Significant reduction in fecal egg count & worm burden (IC₅₀ = 2.43 g/kg) | [9][10] |

| In Vivo | Ascaridia galli (Nematode) | Chickens | Ground C. pepo seeds (2 g/bird ) | 80.9% reduction in worm burden | [11] |

| In Vivo | Raillietina spp. (Cestode) | Chickens | Ground C. pepo seeds (2 g/bird ) | 88.1% reduction in worm burden | [11] |

| In Vitro | Heligmosoides bakeri (Nematode) | Egg Hatching Assay | Ethanol Extract of C. pepo seeds | Significant inhibition of egg hatching |[10] |